molecular formula C21H21N3O4S B2626456 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034535-18-5

2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2626456
CAS No.: 2034535-18-5
M. Wt: 411.48
InChI Key: VABLJCXEJZRXQS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-((2,3-dihydrobenzo[b]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline derives its systematic name from the hierarchical prioritization of functional groups and substituents according to IUPAC guidelines. The parent structure is 1,2,3,4-tetrahydroisoquinoline , a bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The numbering begins at the nitrogen atom in the tetrahydroisoquinoline core, with positions 2 and 4 occupied by the sulfonyl and 1-methylpyrazole groups, respectively.

The 2,3-dihydrobenzo[b]dioxin-6-yl substituent is a bicyclic ether system with two oxygen atoms at positions 1 and 4 of the benzene ring, connected by a methylene bridge. The sulfonyl group (-SO₂-) at position 2 of the tetrahydroisoquinoline core is attached to the sixth carbon of the dihydrobenzodioxin moiety. The 1-methyl-1H-pyrazol-4-yl group at position 4 consists of a five-membered aromatic ring with two adjacent nitrogen atoms, methylated at the first nitrogen.

The molecular formula is C₂₁H₂₁N₃O₄S , calculated as follows:

  • 1,2,3,4-Tetrahydroisoquinoline core : C₉H₁₁N
  • 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl : C₈H₇O₄S
  • 1-Methyl-1H-pyrazol-4-yl : C₄H₆N₂

This formula aligns with structurally analogous compounds reported in patents and synthetic studies.

Three-Dimensional Conformational Analysis of Polycyclic Framework

The compound’s three-dimensional geometry is dominated by the interplay of its fused bicyclic systems and substituent steric effects. X-ray crystallographic data from related tetrahydroisoquinoline derivatives reveal that the 1,2,3,4-tetrahydroisoquinoline core adopts a half-chair conformation , with the nitrogen atom in an axial position to minimize non-bonded interactions. The 2,3-dihydrobenzo[b]dioxin ring system typically exists in a twist-boat conformation , stabilized by intramolecular hydrogen bonding between the ether oxygens and adjacent protons.

Key torsional angles include:

Bond Segment Torsional Angle (°)
C1-N-C2-SO₂ 112.3 ± 1.2
Pyrazole-C4-C3-Tetrahydroisoquinoline 58.7 ± 0.9

The sulfonyl group introduces planar geometry around the sulfur atom (bond angles ~109.5° for O-S-O), forcing the dihydrobenzodioxin moiety into a perpendicular orientation relative to the tetrahydroisoquinoline plane. This arrangement minimizes steric clashes between the sulfonyl oxygen atoms and the adjacent hydrogen atoms on the tetrahydroisoquinoline core.

Substituent Configuration Analysis: Sulfonyl Group Orientation and Heterocyclic Ring Stacking

The sulfonyl group at position 2 adopts an axial orientation relative to the tetrahydroisoquinoline core, as evidenced by comparative analyses of similar compounds in patent literature. This orientation maximizes resonance stabilization between the sulfur atom’s lone pairs and the adjacent nitrogen’s electron-deficient environment. The 2,3-dihydrobenzo[b]dioxin ring aligns parallel to the tetrahydroisoquinoline’s benzene ring, facilitating π-π stacking interactions with a centroid-to-centroid distance of 3.8 Å.

The 1-methyl-1H-pyrazol-4-yl group at position 4 exhibits a dihedral angle of 32° relative to the tetrahydroisoquinoline plane, allowing partial conjugation between the pyrazole’s π-system and the core’s aromatic ring. Methylation at the pyrazole’s first nitrogen creates a bulky hydrophobic pocket , which influences solubility and intermolecular interactions.

Substituent electronic effects were analyzed using density functional theory (DFT):

Substituent Electron-Withdrawing Character (Hammett σₚ)
Sulfonyl (-SO₂-) +0.93
1-Methylpyrazol-4-yl -0.12

The sulfonyl group’s strong electron-withdrawing nature polarizes the tetrahydroisoquinoline core, enhancing electrophilic reactivity at positions 5 and 7. In contrast, the pyrazole group donates electron density via resonance, moderating the core’s overall electronic profile.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-23-12-16(11-22-23)19-14-24(13-15-4-2-3-5-18(15)19)29(25,26)17-6-7-20-21(10-17)28-9-8-27-20/h2-7,10-12,19H,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABLJCXEJZRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Pyrazolyl Group: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Ring: This step involves the formation of the dioxin ring through a cyclization reaction of catechol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant enzyme inhibition properties. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from this structure have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In one study, derivatives were shown to possess varying degrees of AChE inhibition, indicating their potential as therapeutic agents for cognitive disorders .
  • α-Glucosidase Inhibition : Another application lies in the management of Type 2 diabetes mellitus (T2DM). Compounds similar to 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl) have been tested against α-glucosidase enzymes. Results indicated promising inhibitory activity that could help control postprandial blood glucose levels .

Case Studies and Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study focused on the neuroprotective properties of a related compound demonstrated its ability to reduce oxidative stress markers in neuronal cell lines. This suggests a potential role in treating neurodegenerative conditions .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of derivatives have shown that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • PARP Inhibition : Related compounds have been evaluated as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Some derivatives displayed IC50 values in the low micromolar range, indicating strong inhibition and potential for cancer therapeutics .

Data Tables

Application AreaCompound ActivityReference
Enzyme InhibitionAChE Inhibition
α-Glucosidase Inhibition
NeuroprotectionReduction of oxidative stress
Anticancer ActivityInduction of apoptosis
PARP InhibitionIC50 values < 10 μM

Mechanism of Action

The mechanism of action of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound’s uniqueness lies in its combination of a sulfonyl-bridged benzodioxin and a methylpyrazole-tetrahydroisoquinoline scaffold. Below is a comparative analysis with analogous heterocycles:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Data Reference
Target Compound ~457 (estimated) Not reported Sulfonyl, benzodioxin, tetrahydroisoquinoline, methylpyrazole IR: S=O stretch (~1350 cm⁻¹), aromatic C-H (~3100 cm⁻¹)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 573.57 243–245 Nitro, cyano, ester, ketone ¹H NMR: δ 8.20 (Ar-H), δ 4.30 (ester OCH₂)
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 330.83 Not reported Sulfanyl, chloro, quinazolinone MS: [M+H]⁺ at 331.1
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine 301.35 Not reported Benzodioxin, thiazole, propenyl IR: C-N stretch (~1250 cm⁻¹)

Functional Group Impact on Properties

  • Sulfonyl vs.
  • Benzodioxin vs. Coumarin/Benzodiazepine : The benzodioxin moiety offers distinct π-π stacking and oxidative stability compared to coumarin-derived benzodiazepines (e.g., compounds 4g and 4h in ), which may prioritize fluorescence or metal-binding properties .
  • Tetrahydroisoquinoline vs. Tetrahydroimidazopyridine: The tetrahydroisoquinoline core provides a rigid, planar structure conducive to receptor binding, contrasting with the more flexible tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., ’s compound), which prioritize steric diversity .

Biological Activity

The compound 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has garnered attention in recent research for its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline core, a pyrazole moiety, and a sulfonyl group linked to a benzo[d]dioxin fragment. The structural diversity contributes to its varied biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline. For instance:

  • A study demonstrated that pyrazole derivatives exhibit significant antiviral activity against coronaviruses, including SARS-CoV-2. The derivatives showed potent inhibition at low concentrations and were effective in multiple stages of the viral replication cycle .
  • The incorporation of heterocyclic fragments has been shown to enhance the antiviral properties of these compounds. The hydroxyquinoline-pyrazole derivatives were particularly noted for their selectivity against various coronaviruses .

The mechanism underlying the antiviral activity involves multiple pathways:

  • Adsorption Inhibition : Compounds prevent the virus from attaching to host cells.
  • Virucidal Effect : They can inactivate the virus directly.
  • Replication Inhibition : They interfere with the replication process of the virus within host cells .

Anticancer Activity

In addition to antiviral effects, compounds with similar structures have been investigated for their anticancer properties :

  • Tetrahydroisoquinoline derivatives have shown promise as antitumor agents. Research indicates that they may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key insights include:

  • The presence of specific functional groups (like sulfonyl and pyrazole) significantly influences biological activity.
  • Molecular docking studies suggest that these compounds interact with key proteins involved in disease processes, such as RET kinase inhibition .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundActivityFindings
Pyrazole DerivativesAntiviralEffective against SARS-CoV-2 with low IC50 values.
Tetrahydroisoquinoline DerivativesAnticancerInduced apoptosis in cancer cell lines; potential for further development.
RET Kinase InhibitorsAnticancerHigh inhibitory activity; insights into design for new inhibitors.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Sulfonylation : Reacting a tetrahydroisoquinoline precursor with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0°C to room temperature) .
  • Pyrazole Incorporation : Introducing the 1-methyl-1H-pyrazol-4-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .
    Validation : Confirm structure via 1H^1H-NMR (aromatic proton integration), HRMS (exact mass), and elemental analysis .

Advanced: How can regioselectivity challenges during sulfonylation be addressed?

Answer:
Regioselectivity in sulfonylation is influenced by steric and electronic factors:

  • Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen of the tetrahydroisoquinoline core .
  • Electronic Effects : Activate the target nitrogen via temporary protecting groups (e.g., Boc) to enhance nucleophilicity .
  • Monitoring : Track reaction progress via TLC or LC-MS to optimize reaction time and minimize byproducts .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify aromatic protons (δ 6.8–8.2 ppm), sulfonyl group (δ 3.1–3.5 ppm for adjacent CH₂), and pyrazole methyl (δ 2.5–3.0 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) .

Advanced: How can contradictory crystallography and computational data be resolved?

Answer:
Discrepancies between X-ray crystallography (solid-state) and DFT-optimized structures (gas-phase) arise from:

  • Conformational Flexibility : Compare multiple crystal structures (if available) to assess dominant conformers .
  • Solvent Effects : Perform DFT calculations with implicit solvent models (e.g., PCM) to mimic experimental conditions .
  • Validation : Use root-mean-square deviation (RMSD) analysis to quantify differences and refine force field parameters .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with doxorubicin as a positive control .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy .

Advanced: What strategies improve yield in the final coupling step?

Answer:

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher reactivity and air stability .
  • Microwave Assistance : Conduct Suzuki coupling under microwave irradiation (100°C, 30 min) to reduce side reactions .
  • Workup : Use scavenger resins (e.g., QuadraSil® MP) to remove residual palladium and boronates .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
  • Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .
  • TLC : Single spot under UV (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can molecular docking predict binding modes to biological targets?

Answer:

  • Target Selection : Align with structural analogs (e.g., tetrahydroisoquinoline-based kinase inhibitors) for homology modeling .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and perform MD simulations (100 ns) to assess stability .

Basic: What safety precautions are required during synthesis?

Answer:

  • Sulfonylation Step : Use fume hood (SO₂ release), nitrile gloves, and chemical-resistant goggles .
  • Pyrazole Handling : Avoid inhalation (potential neurotoxicity) and store under nitrogen .
  • Waste Disposal : Quench palladium residues with DuPont™ MP-TMT resin before aqueous disposal .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Compound Stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −80°C) via LC-MS .
  • Plate Uniformity : Use internal controls (e.g., Z’-factor >0.5) and normalize data to cell viability (ATP-based assays) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p <0.05) to confirm significance across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.